

Technical Support Center: Adenine Base Editor (ABE) Systems

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Compound of Interest

Compound Name: *Apec-2*

Cat. No.: *B146015*

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A Note on Terminology: You've inquired about strategies to reduce off-target effects in "APE2 CRISPR." This appears to be a typographical error, as the common nomenclature for CRISPR-based adenine base editors is "ABE." This guide will focus on Adenine Base Editors (ABEs), including the highly active ABE8e variant, to provide relevant and accurate information for researchers.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when using Adenine Base Editor (ABE) CRISPR systems.

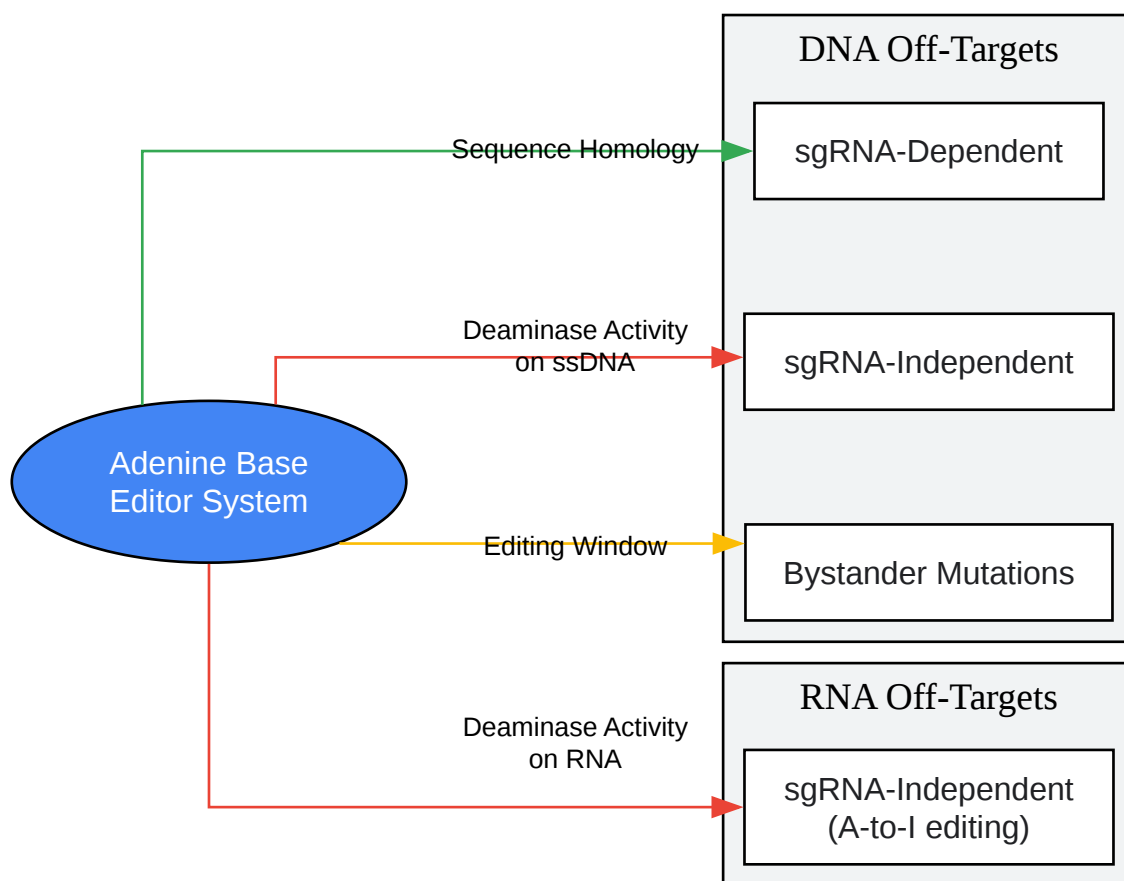
Frequently Asked Questions (FAQs)

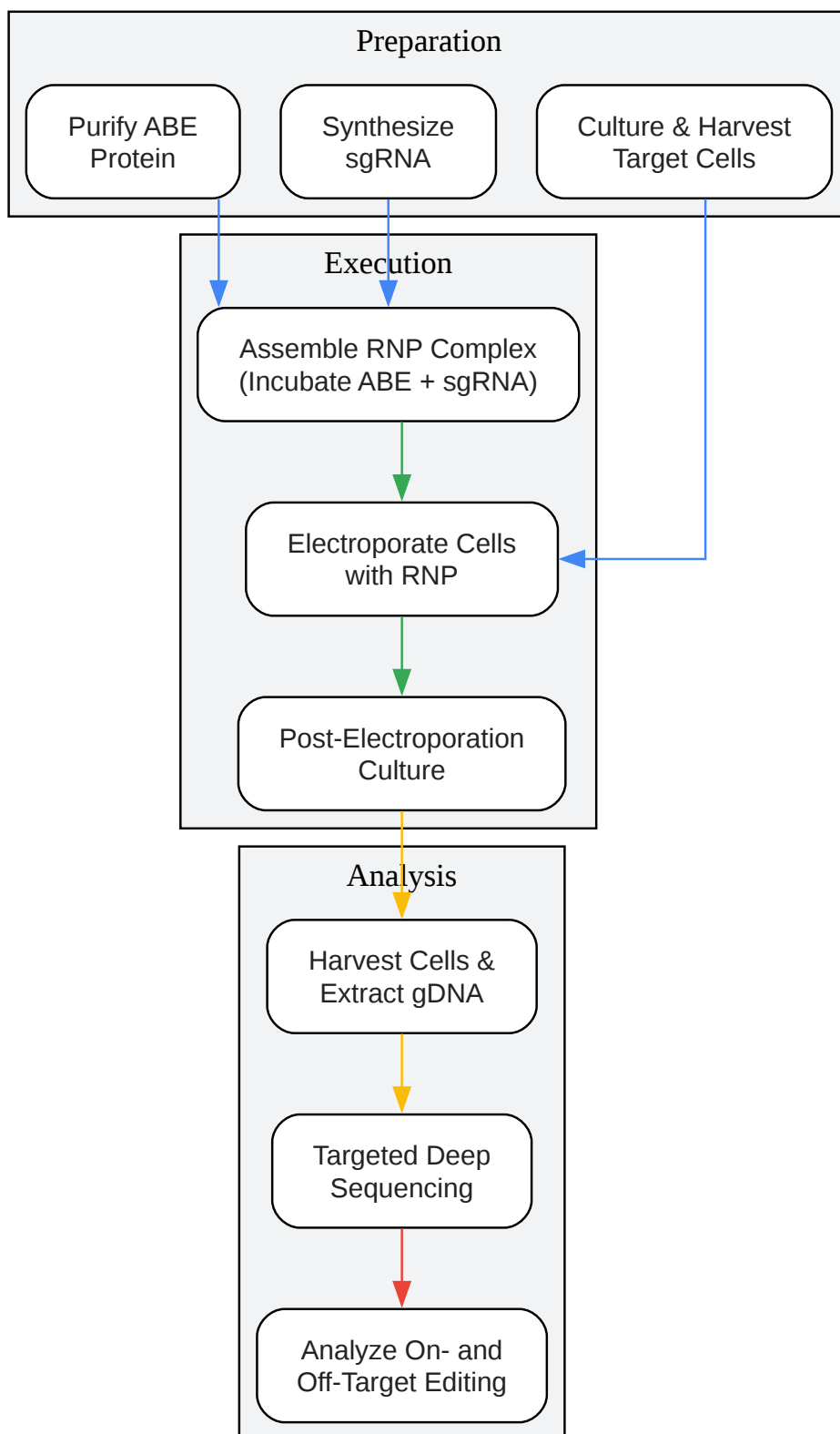
Q1: What are the primary types of off-target effects observed with Adenine Base Editors (ABEs)?

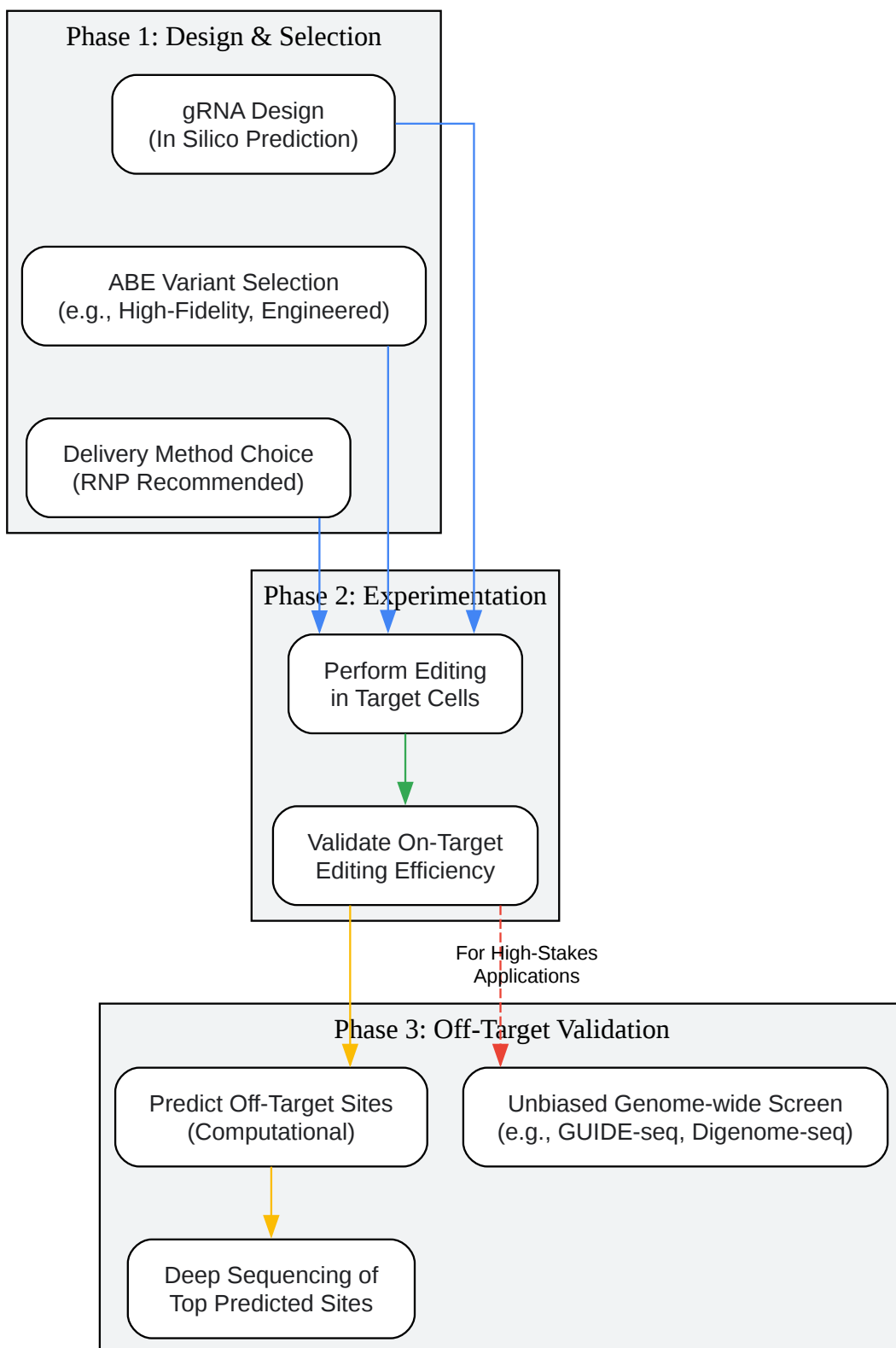
A1: ABEs can induce several types of off-target effects:

- sgRNA-dependent DNA off-targets: These are mutations at genomic sites with high sequence similarity to the intended target sequence.[\[1\]](#)[\[2\]](#)
- sgRNA-independent DNA off-targets: These mutations are not dependent on the guide RNA sequence and can occur genome-wide, often attributed to the deaminase domain's intrinsic affinity for single-stranded DNA (ssDNA).[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Bystander mutations: These are unwanted A-to-G edits occurring at adenosines adjacent to the target 'A' within the editing window. The highly efficient ABE8e, for instance, has a wider editing window, which can increase the likelihood of bystander edits.^[5]
- RNA off-targets: ABEs can cause widespread adenosine-to-inosine (A-to-I) edits in cellular RNA, independent of the sgRNA.^{[3][4][6][7]} ABEmax, for example, has been shown to induce tens of thousands of these transcriptome-wide edits.^[7]







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